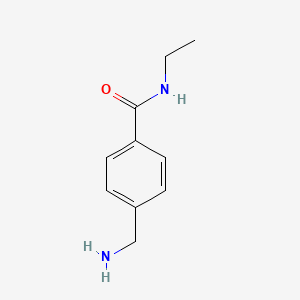

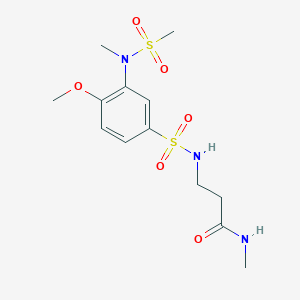

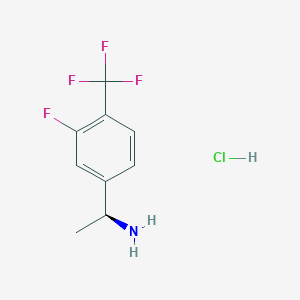

![molecular formula C14H17NO3 B2641137 Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055840-73-6](/img/structure/B2641137.png)

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are known for their high ring strain which makes them valuable synthetic intermediates .

Synthesis Analysis

The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

Bicyclo[3.1.0]hexanes are characterized by their unique structure, which includes a three-membered ring . This structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis

Intermolecular processes have been mostly limited to cyclopropanation reactions based on the use of carbenes and metallocarbenes . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Applications De Recherche Scientifique

Selective H3 Receptor Ligands

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been used in the design and synthesis of conformationally rigid histamine analogues . These compounds selectively bind to the H3 receptor subtype over the H4 receptor subtype . Notably, one compound showed potent binding affinity and over 100-fold selectivity for the H3 receptors . This suggests that the conformationally rigid bicyclo[3.1.0]hexane structure can be a useful scaffold for developing potent ligands selective for the target biomolecules .

Synthesis of Bicyclo[3.1.0]hexanes

This compound has been used in the synthesis of bicyclo[3.1.0]hexanes . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

P1 Receptor Affinities

A series of bicyclo[3.1.0]hexane-based nucleosides, which includes Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, was synthesized and evaluated for their P1 receptor affinities in radioligand binding studies .

Treatment of CNS-related Disorders

The H3 receptor, which is mainly expressed in the central nervous system (CNS), regulates the synthesis and release of other neurotransmitters . It is involved in various physiological processes, including memory function, cognition, anxiety, pain, food intake, and body temperature regulation . Thus, H3 receptor activity inhibition could be a potential treatment for various CNS-related disorders, such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .

Development of Anti-Cancer Drugs

The adenosine A3 receptor is a promising target for treating and diagnosing inflammation and cancer . Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, as part of a series of bicyclo[3.1.0]hexane-based nucleosides, could potentially be used in the development of anti-cancer drugs .

Synthesis of Fluorinated Analogues

Fluorinated analogues are increasingly important in medicinal chemistry . The synthesis of Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate could potentially be used in the development of these fluorinated analogues .

Propriétés

IUPAC Name |

benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGWUTLIQUXXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

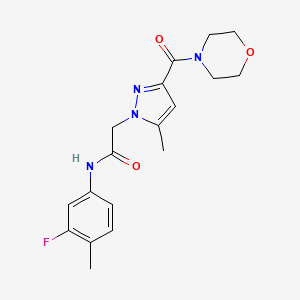

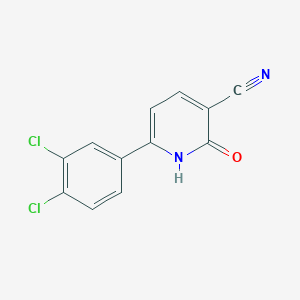

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

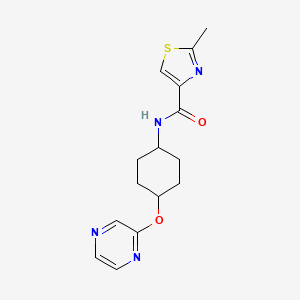

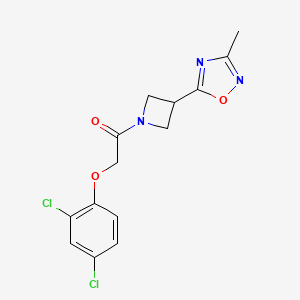

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)

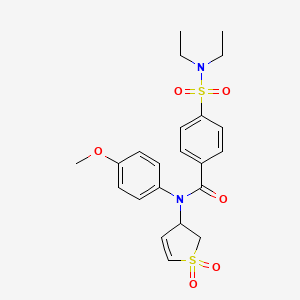

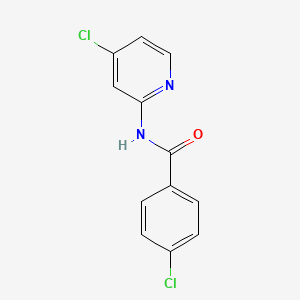

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)